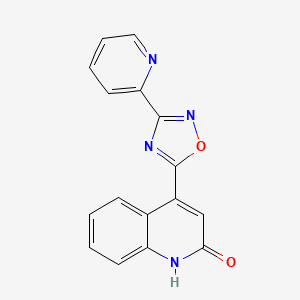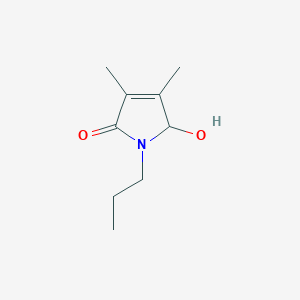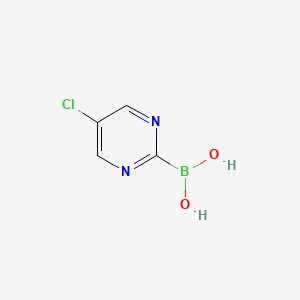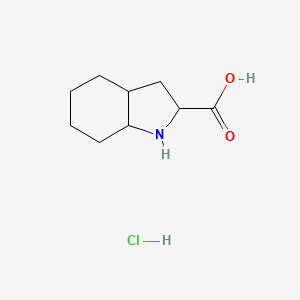
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that contains both quinoline and oxadiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.
Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could also occur, potentially affecting the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new substituents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds like 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can be used as ligands in catalytic reactions.
Material Science: These compounds may be used in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Due to their potential biological activities, these compounds are often investigated as potential drug candidates.
Biological Probes: They can be used as probes to study various biological processes.
Industry
Agriculture: These compounds may have applications as pesticides or herbicides.
Pharmaceuticals: They can be used in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinoline: Lacks the hydroxyl group at the 2-position.
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the presence of both the oxadiazole and quinoline moieties, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H10N4O2 |
|---|---|
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H10N4O2/c21-14-9-11(10-5-1-2-6-12(10)18-14)16-19-15(20-22-16)13-7-3-4-8-17-13/h1-9H,(H,18,21) |
InChI-Schlüssel |
KKCVQRIMMCUINX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC(=NO3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)



![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)



